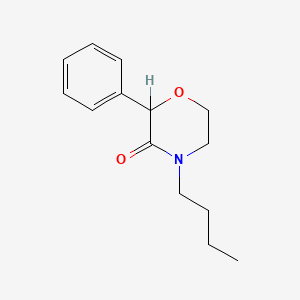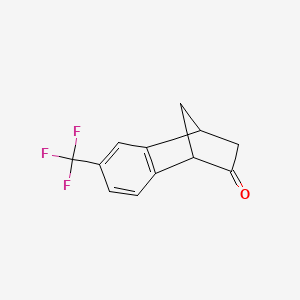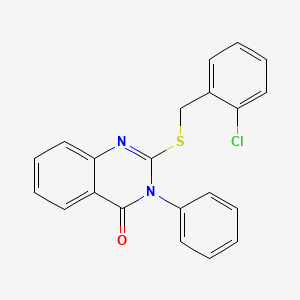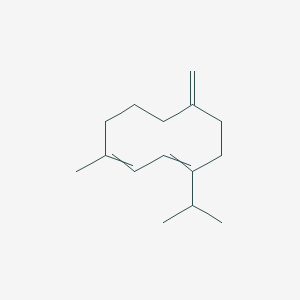
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an acetyl group, and a butyn-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The acetylation of naphthol can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting acetylated naphthol is then subjected to a coupling reaction with a butyn-1-ol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the butyn-1-ol moiety to an alkene or alkane.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Acetyl-1-naphthyloxy)-2-hexanone
- 4-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat
Uniqueness
4-(4-Acetyl-1-naphthyloxy)-2-butyn-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
特性
CAS番号 |
73622-73-8 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-[4-(4-hydroxybut-2-ynoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-12(18)13-8-9-16(19-11-5-4-10-17)15-7-3-2-6-14(13)15/h2-3,6-9,17H,10-11H2,1H3 |
InChIキー |
XPTOYYZVLAKUGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)





![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
